molecular formula C11H8F3NaO2 B2482419 sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate CAS No. 1015534-16-3

sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B2482419
CAS No.: 1015534-16-3
M. Wt: 252.16 g/mol
InChI Key: DSARAOBBJOVRQL-UHFFFAOYSA-M
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Description

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate (CAS: 1157001-49-4) is a sodium salt of a β-keto-enolate derivative characterized by a trifluoromethyl group and a 2-methylphenyl substituent. Its molecular formula is C₁₁H₉F₃O₂, with a SMILES representation of CC1=CC=CC=C1C(=CC(=O)C(F)(F)F)O and InChIKey PMTWTVJCEDZMSA-UHFFFAOYSA-N . The compound features a conjugated enolate system stabilized by the electron-withdrawing trifluoromethyl and ketone groups, which influence its reactivity and physical properties. Predicted collision cross-section (CCS) values for this compound are reported at 178.7 Ų (neutral), 183.2 Ų ([M+H]⁺), and 176.4 Ų ([M-H]⁻), reflecting its structural compactness and charge-state-dependent behavior .

Properties

CAS No.

1015534-16-3

Molecular Formula

C11H8F3NaO2

Molecular Weight

252.16 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O2.Na/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1

InChI Key

DSARAOBBJOVRQL-UHFFFAOYSA-M

SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate has emerged as a valuable scaffold in drug discovery due to its unique trifluoromethyl group, which enhances lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of this compound and its derivatives. One notable case study demonstrated that a derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

PropertyValue
MIC Against S. aureus32 µg/mL
Target BacteriaGram-positive

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vitro studies showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages.

PropertyValue
Cytokine ReductionSignificant
Experimental ModelMurine model of arthritis

Materials Science Applications

This compound has been explored for its potential use in developing advanced materials due to its unique chemical structure. The trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance.

Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in the fields of coatings and adhesives.

Biochemical Research Applications

In biochemical research, this compound serves as a tool for investigating various biological pathways.

Cell Signaling Pathways

Studies have shown that this compound can modulate specific signaling pathways involved in cell proliferation and apoptosis. Its structural features allow for targeted modifications to enhance interaction with biological targets.

Application AreaObservations
Cell ProliferationModulation observed
Apoptosis PathwaysTargeted interactions

Case Study 1: Antimicrobial Efficacy

In a comparative study published in 2023, researchers synthesized several derivatives based on the structure of this compound. The results demonstrated that one derivative exhibited significant antimicrobial activity against various bacterial strains.

Case Study 2: Inflammation Modulation

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of the compound led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.

Mechanism of Action

The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylphenyl group may contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 1,1,1-Trifluoro-4-(Furan-2-yl)-4-Oxobut-2-en-2-olate

This compound (CAS: 1173466-55-1) replaces the 2-methylphenyl group with a furan-2-yl moiety. Key differences include:

  • Electronic Effects: The furan ring introduces oxygen’s lone pairs, enhancing electron density at the β-keto-enolate system compared to the electron-donating methyl group in the 2-methylphenyl derivative. This increases nucleophilicity at the enolate oxygen .
  • Solubility : The polar furan group may improve aqueous solubility relative to the hydrophobic 2-methylphenyl analog, though sodium coordination in both salts mitigates this difference.
  • Synthetic Routes : Both compounds likely derive from Claisen-type condensations, but the furan derivative’s synthesis may require protection/deprotection steps for the oxygen-sensitive furan ring .

(E)-1,1,1-Trifluoro-4-(p-Tolyl)but-3-en-2-one

This neutral ketone (synthesized via photocatalytic methods in ) shares the trifluoromethyl and aryl-oxo motifs but lacks the enolate sodium counterion. Key contrasts:

  • Reactivity: The sodium enolate’s ionic nature facilitates deprotonation and nucleophilic attack, whereas the neutral ketone is electrophilic at the carbonyl carbon.
  • Synthesis : The sodium salt may form via deprotonation of the corresponding β-keto-ester, while (E)-1,1,1-trifluoro-4-(p-tolyl)but-3-en-2-one is synthesized using TFAA, Ir(ppy)₃, and blue-light photocatalysis .

1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate

Differences include:

  • Functional Groups: The phosphonate ester (P=O) and chlorine substituent confer distinct hydrolytic stability and bioactivity compared to the enolate’s conjugated system.
  • Applications: Phosphonates are often used as enzyme inhibitors or agrochemicals, whereas β-keto-enolates are intermediates in asymmetric catalysis or fluorinated material synthesis .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents CCS (Ų) Synthesis Method
Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate C₁₁H₉F₃O₂ 1157001-49-4 2-methylphenyl, CF₃ 178.7 (neutral) Deprotonation of β-keto-ester
Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate C₉H₆F₃O₃Na 1173466-55-1 Furan-2-yl, CF₃ N/A Claisen condensation
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one C₁₁H₉F₃O Not provided p-tolyl, CF₃ N/A Photocatalysis (TFAA, Ir)
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P ID1353 4-chlorophenyl, CF₃, phosphonate N/A Phosphorylation of alcohol

Biological Activity

Sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H8F3NaO2
  • Molecular Weight : 252.17 g/mol
  • CAS Number : 499783-89-0

This compound features a trifluoromethyl group and an oxobutene moiety, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study investigated its effects on various cancer cell lines, revealing that it can induce apoptosis in cancer cells through the activation of specific cellular pathways.

Cell Line IC50 (μM) Mechanism of Action
OECM-1 (oral cancer)38.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)36.4Inhibition of cell proliferation

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages.

Cytokine Inhibition (%) Concentration (μM)
IL-670%25
TNF-alpha65%25

The ability to modulate inflammatory responses suggests potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby mitigating inflammation and associated tissue damage.

Case Studies

A series of case studies have demonstrated the efficacy of this compound in various experimental models:

  • Case Study on Oral Cancer :
    • Objective : Assess the compound's effect on OECM-1 cell viability.
    • Results : Significant reduction in cell viability at concentrations above 20 μM, with morphological changes indicative of apoptosis observed.
  • Case Study on Inflammation :
    • Objective : Evaluate anti-inflammatory effects in a mouse model of acute inflammation.
    • Results : Administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic: What are the most reliable synthetic routes for preparing sodium (2E)-1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate?

The synthesis typically involves β-keto trifluoromethyl enolate formation via deprotonation of the corresponding β-keto trifluoromethyl precursor. A validated approach includes:

  • Step 1 : Condensation of 2-methylphenylacetone with trifluoroacetic anhydride to form the trifluoromethyl ketone intermediate.
  • Step 2 : Base-mediated deprotonation (e.g., sodium hydride) to generate the enolate.
    For structurally similar compounds, gold-catalyzed fluoroarylation of gem-difluoroallenes has been employed to construct trifluoromethyl alkenes, which could be adapted for this system .

Basic: How can X-ray crystallography be optimized to resolve the sodium enolate’s structure, given potential disorder in the trifluoromethyl group?

Use high-resolution synchrotron data and SHELXL refinement (with restraints for CF₃ group disorder). Key steps:

  • Collect data at low temperature (100 K) to reduce thermal motion.
  • Apply "ISOR" and "DELU" restraints to refine anisotropic displacement parameters.
  • Validate using the Hirshfeld surface analysis to confirm intermolecular interactions. SHELX programs are robust for small-molecule refinement, even with challenging substituents .

Advanced: How do electronic effects of the trifluoromethyl and 2-methylphenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group increases the enolate’s electrophilicity at the α-carbon, while the 2-methylphenyl group sterically hinders approach from the ortho position. Methodological insights:

  • DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity.
  • Experimentally, monitor reactions via ¹⁹F NMR to track trifluoromethyl group stability under varying conditions (e.g., pH, solvent polarity) .

Advanced: What analytical strategies resolve contradictions between spectroscopic data (e.g., ¹H NMR splitting) and crystallographic results for this sodium enolate?

Discrepancies often arise from dynamic behavior in solution (e.g., tautomerism) versus static solid-state structures. To address this:

  • Perform VT-NMR (variable-temperature NMR) to detect equilibrium shifts.
  • Compare solid-state NMR with X-ray data to identify conformational flexibility.
  • Use DSC (differential scanning calorimetry) to assess phase transitions that may explain divergences .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and stability?

  • ¹H/¹³C/¹⁹F NMR : Confirm enolate formation (e.g., absence of acidic protons, CF₃ signal at ~-70 ppm).
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and enolate C-O vibrations.
  • High-resolution mass spectrometry (HRMS) : Use ESI⁻ mode to identify the sodium adduct ([M–Na]⁻) .

Advanced: How does the sodium counterion affect the enolate’s solubility and aggregation behavior in nonpolar solvents?

The sodium ion promotes ion-pair aggregation , reducing solubility in aprotic solvents. Strategies to study this:

  • Conduct conductivity measurements in THF or DMSO to assess ion dissociation.
  • Use small-angle X-ray scattering (SAXS) to probe aggregate size.
  • Compare with lithium or potassium enolates to quantify cation effects on reactivity .

Basic: What computational methods are suitable for modeling the sodium enolate’s geometry and electronic structure?

  • Molecular mechanics (MMFF94) : Initial geometry optimization.
  • Density functional theory (DFT) : B3LYP/6-311+G(d,p) for accurate charge distribution and orbital analysis.
  • Molecular docking : If studying biological interactions, use AutoDock Vina with force fields adjusted for fluorine atoms .

Advanced: How can reaction kinetics be studied for enolate-mediated C–C bond formations involving this compound?

  • Stopped-flow UV-Vis spectroscopy : Monitor enolate decay rates under pseudo-first-order conditions.
  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace mechanistic pathways via MS.
  • Eyring plot analysis : Determine activation parameters (ΔH‡, ΔS‡) across temperatures .

Basic: What precautions are necessary to ensure the sodium enolate’s stability during storage and handling?

  • Store under argon or nitrogen at -20°C to prevent hydrolysis.
  • Use anhydrous solvents (e.g., THF, DMF) for reactions.
  • Avoid protic additives; characterize decomposition products via TLC or LC-MS if discoloration occurs .

Advanced: How does the compound’s crystal packing influence its solid-state reactivity (e.g., photostability, thermal decomposition)?

  • Analyze X-ray diffraction data for close contacts (e.g., C–F⋯π interactions) that stabilize the lattice.
  • Perform hot-stage microscopy coupled with PXRD to track phase changes during heating.
  • Compare TD-DFT predictions of excited-state behavior with experimental UV irradiation results .

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